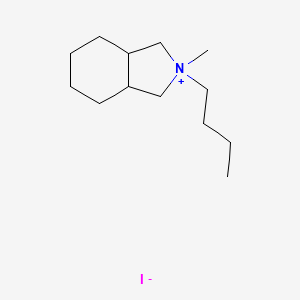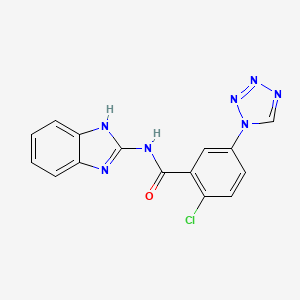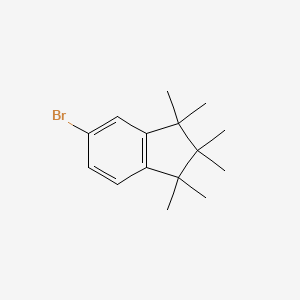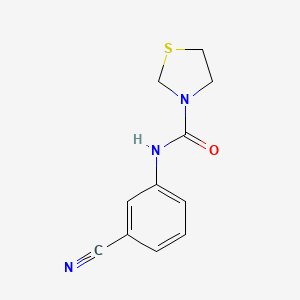![molecular formula C34H42N2O6 B12639794 (E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate is a complex organic compound with a unique structure that includes a spirocyclic framework and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzyl and methyl groups, and the final coupling with tert-butyl carbamate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly if it shows activity against specific diseases.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: This compound shares the tert-butyl carbamate group but has a different core structure.
tert-butyl 1-benzyl-4-methylpiperidin-4-ylcarbamate: Similar in structure but with variations in the substituents.
Uniqueness
(E)-tert-butyl (4-(((7’-benzyl-6’-methyl-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’(4’H)-ylidene)amino)oxy)-4-oxobutyl)carbamate is unique due to its spirocyclic framework and the combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C34H42N2O6 |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
[(E)-(7-benzyl-6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C34H42N2O6/c1-23-26-21-25-15-18-34(16-9-6-10-17-34)40-28(25)22-29(26)39-31(27(23)20-24-12-7-5-8-13-24)36-42-30(37)14-11-19-35-32(38)41-33(2,3)4/h5,7-8,12-13,21-22H,6,9-11,14-20H2,1-4H3,(H,35,38)/b36-31+ |
Clé InChI |
AHKOADBSMCNNAQ-XKMRCYARSA-N |
SMILES isomérique |
CC1=C(/C(=N\OC(=O)CCCNC(=O)OC(C)(C)C)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |
SMILES canonique |
CC1=C(C(=NOC(=O)CCCNC(=O)OC(C)(C)C)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)



![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)

![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
![(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B12639766.png)


